molecular formula C9H7F6N B2821435 N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline CAS No. 201466-87-7

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline

Cat. No.: B2821435
CAS No.: 201466-87-7
M. Wt: 243.152
InChI Key: OVIFIBWSSSOXLF-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the benzene ring and a 2,2,2-trifluoroethyl (-CH₂CF₃) substituent on the nitrogen atom.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)5-16-7-3-1-2-6(4-7)9(13,14)15/h1-4,16H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIFIBWSSSOXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201466-87-7
Record name N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl trifluoromethanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro compounds, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its dual trifluoromethyl groups enhance reactivity and stability, making it valuable in organic synthesis. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution.

Table 1: Reaction Types and Conditions

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganate, H₂O₂Nitro compounds
ReductionLithium aluminum hydride, NaBH₄Amines or other reduced forms
Nucleophilic SubstitutionSodium hydride, K-tert-butoxideSubstituted derivatives

Potential Pharmaceutical Applications

Research indicates that this compound exhibits potential biological activity. Its structural properties may allow it to interact effectively with biomolecules, influencing enzyme activity and receptor interactions. Ongoing studies are exploring its role as a pharmaceutical intermediate or active ingredient in drug development.

Case Study: Biological Interactions

A study explored the interaction of this compound with various proteins and enzymes. The results indicated that the trifluoromethyl groups enhance lipophilicity, facilitating better binding to hydrophobic regions of target biomolecules. This property is particularly advantageous in designing drugs targeting specific pathways in diseases.

Industrial Applications

Advanced Material Development

In industrial applications, this compound is utilized in the development of materials with enhanced properties such as chemical resistance and stability under extreme conditions. Its unique characteristics make it suitable for use in coatings, adhesives, and other advanced materials.

Table 2: Industrial Applications

Application AreaSpecific Uses
CoatingsFluorinated coatings with enhanced durability
AdhesivesHigh-performance adhesives for electronics
Functional MaterialsDevelopment of materials with unique properties

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to changes in the activity of enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Features

Compound Name Substituents on N-Atom Substituents on Benzene Ring Molecular Weight (g/mol) Key Properties/Applications
N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)aniline -CH₂CF₃ -CF₃ (meta) 243.13 High lipophilicity; potential bioactive intermediate
N-[2-(4-Methoxyphenyl)ethyl]-3-(trifluoromethyl)aniline (3h) -CH₂CH₂(4-MeO-C₆H₄) -CF₃ (meta) 335.34 Synthesized in 61% yield; yellow oil; used in pharmacological tool development
2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline -CH₂CF₃ -CF₃ (para), -NO₂ (ortho) 288.13 Electron-withdrawing nitro group enhances reactivity
N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline (21) -CH(CF₃)O-C₆H₅ None 303.24 Tetrafluoro-phenoxy group increases steric bulk; potential herbicide
N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline -CH(CH₃)(5-Me-thiophene) -CF₃ (meta) 285.33 Thiophene moiety improves solubility in organic phases

Key Observations :

  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, reducing the basicity of the aniline nitrogen and enhancing resistance to oxidative metabolism .
  • Positional Isomerism : The para-trifluoromethyl isomer () exhibits distinct electronic and steric profiles compared to the meta-substituted target compound, impacting dipole moments and conformational preferences .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability Notes
This compound 3.8 <1 (aqueous) Not reported Hydrolytically stable due to C-F bonds
3-(Trifluoromethyl)aniline (Parent Compound) 2.1 10–50 (aqueous) -15 to -10 Volatile liquid; moderate toxicity
N,N-Dimethyl-3-(trifluoromethyl)aniline 2.9 5–10 (aqueous) 15–20 Tertiary amine; reduced hydrogen-bonding capacity
2-Fluoro-5-(trifluoromethyl)aniline 2.5 1–5 (aqueous) 30–35 Lower lipophilicity than target compound

Analysis :

  • The target compound’s high LogP (3.8) reflects significant lipophilicity, favoring membrane permeability but limiting aqueous solubility.
  • Fluorine atoms contribute to stability against metabolic degradation, a hallmark of fluorinated pharmaceuticals .

Table 3: Toxicity Comparison

Compound Name LD50 (mg/kg) Route (Species) Safety Notes
N-(2,2,2-Trifluoroethyl)aniline 180 Intravenous (mice) Highly toxic; emits NOx and F⁻ upon decomposition
This compound Not reported Likely lower acute toxicity due to reduced amine basicity
3-(Trifluoromethyl)aniline Not reported Irritant; hazardous via inhalation

Insights :

  • The trifluoroethyl group in the target compound likely mitigates toxicity compared to its non-fluorinated analog by reducing amine reactivity .
  • Fluorinated anilines generally exhibit lower acute toxicity than chlorinated or brominated derivatives .

Biological Activity

N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound is characterized by the presence of both trifluoroethyl and trifluoromethyl groups attached to an aniline structure. This configuration enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

  • Molecular Formula : C₁₃H₈F₆N
  • Molecular Weight : 303.19 g/mol

The trifluoromethyl groups significantly influence the compound's interaction with biological systems, allowing it to penetrate cell membranes effectively and interact with hydrophobic regions of proteins.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Interaction : The compound may alter enzyme activities by binding to active sites or allosteric sites, leading to changes in metabolic pathways.
  • Receptor Modulation : It has shown potential in modulating receptor activities, which could influence signaling pathways related to various physiological processes.
  • Lipophilicity Enhancement : The presence of trifluoromethyl groups increases the compound's ability to dissolve in lipids, facilitating better interaction with cell membranes and intracellular targets .

Biological Activity Studies

Several studies have explored the biological effects of this compound:

  • Relaxant Effects on Blood Vessels : Research demonstrated that analogs of this compound produced relaxant effects on isolated rabbit renal and ear arteries. However, these compounds exhibited no selectivity for dopamine receptors .
  • Inhibition Studies : The inclusion of trifluoromethyl groups has been shown to enhance the potency of compounds in inhibiting specific enzymes and receptors compared to non-fluorinated analogs. For example, SAR studies indicated that a similar trifluoromethyl group increased potency for inhibiting serotonin uptake significantly .

Case Study 1: Interaction with Adenylate Cyclase

A study compared the effects of this compound with dopamine on adenylate cyclase activity in rat striatum. The results indicated that while dopamine stimulated activity in a dose-dependent manner, the trifluoroethyl analog showed a weaker effect at similar concentrations .

Case Study 2: Synthesis and Pharmacological Evaluation

In another study focusing on synthetic methodologies, researchers synthesized derivatives of this compound and evaluated their biological activities. The derivatives exhibited varied interactions with biological targets, suggesting that structural modifications can lead to enhanced pharmacological profiles .

Potential Applications

Given its unique properties and biological activities, this compound has potential applications in:

  • Drug Development : As a building block for novel drug candidates that require enhanced metabolic stability and lipophilicity.
  • Antimicrobial and Anticancer Research : Preliminary studies suggest potential antimicrobial and anticancer properties among derivatives.
  • Pharmacological Research : Further exploration into its interactions with various biomolecules could lead to new therapeutic agents targeting specific diseases.

Q & A

Basic: What are the established synthetic routes for N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline, and what reaction conditions optimize yield?

The synthesis typically involves alkylation of 3-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl bromide under nucleophilic substitution conditions. Key parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the aniline nitrogen, enhancing nucleophilicity .
  • Solvent system : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reaction efficiency.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and minimize side reactions like over-alkylation.
    Yield optimization requires purification via column chromatography or recrystallization to isolate the product from unreacted starting materials or byproducts .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR identifies protons on the aromatic ring (δ 6.8–7.5 ppm) and the trifluoroethyl group (δ 3.8–4.2 ppm for -CH₂CF₃).
    • ¹⁹F NMR confirms the presence of CF₃ groups (δ -60 to -70 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 260.082 for C₁₀H₁₀F₆N) .
  • X-ray crystallography : Resolves steric effects of the trifluoroethyl and trifluoromethyl groups on the aniline ring’s planarity .

Advanced: How do the trifluoromethyl and trifluoroethyl groups influence electronic properties and reactivity?

The electron-withdrawing nature of CF₃ and CF₂ groups:

  • Reduces electron density on the aromatic ring, directing electrophilic substitution to meta/para positions.
  • Enhances stability against oxidation, making the compound suitable for catalytic reactions (e.g., palladium-catalyzed cross-coupling) .
  • Alters pKa : The -NH group becomes less basic (pKa ~2–3), affecting protonation states in biological assays .

Advanced: What catalytic applications exploit this compound’s unique structure?

  • Dehydrogenative cross-coupling : Palladium catalysts enable coupling with aryl halides to form biaryl structures, leveraging the trifluoroethyl group’s steric bulk for regioselectivity .
  • Metallaphotoredox amination : Photocatalytic systems (e.g., Ir/Ni dual catalysis) functionalize the aniline nitrogen to synthesize N-alkylated derivatives .
  • Fluorine-directed C–H activation : Rhodium or ruthenium catalysts exploit fluorine’s electronegativity for selective bond formation .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during decomposition).
  • Waste disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release of fluorinated compounds .

Advanced: How does substitution pattern (e.g., methyl vs. trifluoroethyl) impact comparative reactivity in medicinal chemistry?

  • Trifluoroethyl vs. methyl : The CF₃ group increases lipophilicity (logP +1.2) and metabolic stability, enhancing blood-brain barrier penetration in CNS drug candidates .
  • Steric effects : Bulkier trifluoroethyl groups reduce off-target interactions in enzyme inhibition studies compared to smaller substituents.
  • Electronic modulation : CF₃ groups stabilize transition states in SNAr reactions, enabling selective functionalization at low temperatures .

Advanced: How can contradictory data on reaction yields be resolved in optimization studies?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies critical factors.
  • In situ monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation, pinpointing bottlenecks (e.g., incomplete alkylation).
  • Computational modeling : DFT calculations predict energy barriers for competing pathways (e.g., alkylation vs. elimination) .

Advanced: What strategies improve solubility for in vivo studies without compromising bioactivity?

  • Prodrug design : Introduce phosphate or ester groups on the aniline nitrogen, which hydrolyze in physiological conditions.
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility while retaining target affinity .
  • Structural analogs : Replace CF₃ with polar groups (e.g., -SO₂NH₂) if bioactivity permits .

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